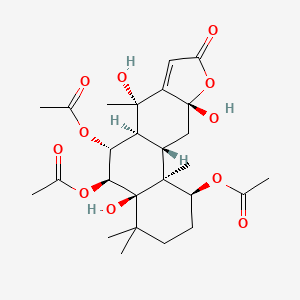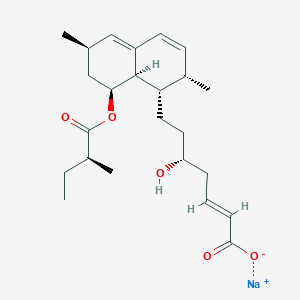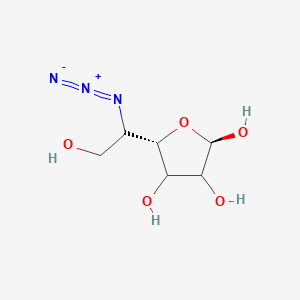
Neocaesalpin L
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neocaesalpin L is a useful research compound. Its molecular formula is C26H36O11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Antiinflamatorias
Neocaesalpin L, derivado de la especie Caesalpinia, ha sido estudiado por sus efectos antiinflamatorios. Este compuesto es parte de los diterpenoides tipo cassano, que son conocidos por sus actividades biológicas, incluida la posibilidad de reducir la inflamación. Las propiedades antiinflamatorias de this compound podrían ser beneficiosas en el tratamiento de enfermedades inflamatorias crónicas y podrían proporcionar una alternativa natural a los medicamentos antiinflamatorios sintéticos {svg_1}.
Actividad Antimalárica
Los diterpenoides tipo cassano, incluido this compound, han mostrado promesa en la investigación antimalárica. Su estructura compleja y la presencia de un anillo butenólido contribuyen a su potencial como agentes antimaláricos. La investigación sobre this compound podría conducir al desarrollo de nuevos medicamentos antimaláricos, especialmente importante a medida que la resistencia a los tratamientos actuales continúa creciendo {svg_2}.
Potencial Antitumoral y Anticancerígeno
La compleja estructura molecular de this compound ha llamado la atención por sus propiedades antitumorales. Los estudios sugieren que puede interferir con la proliferación de células cancerosas, convirtiéndolo en un candidato para el desarrollo de fármacos contra el cáncer. Su eficacia contra tipos específicos de células cancerosas es un área de investigación en curso, con la esperanza de encontrar nuevos tratamientos más efectivos {svg_3}.
Capacidades Antivirales
La búsqueda de nuevos compuestos antivirales es crítica, especialmente a raíz de las pandemias globales. This compound, con su composición química única, se está explorando por su capacidad para inhibir la replicación viral. Su papel en la síntesis de diterpenoides tipo cassano fuertemente oxidados podría ser clave en el desarrollo de nuevas terapias antivirales {svg_4}.
Efectos Antimicrobianos
This compound es parte de un grupo de productos naturales que exhiben actividad antimicrobiana. Esto lo hace valioso en la lucha contra las bacterias resistentes a los antibióticos. Su aplicación en la creación de nuevos antibióticos o como complemento de los tratamientos existentes podría ser significativa en el manejo de infecciones bacterianas {svg_5}.
Propiedades Antioxidantes
El estrés oxidativo es un factor en muchas enfermedades, y los antioxidantes juegan un papel crucial en la mitigación de este estrés. Los efectos antioxidantes de this compound se están investigando por su potencial para proteger las células del daño oxidativo. Esto podría tener implicaciones para el tratamiento de enfermedades neurodegenerativas, enfermedades cardiovasculares y afecciones relacionadas con el envejecimiento {svg_6}.
Safety and Hazards
Safety data for Neocaesalpin L suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
The future directions for research on Neocaesalpin L could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. More research is also needed to explore its potential therapeutic applications, especially its antiproliferative activity against cancer cells .
Mecanismo De Acción
Target of Action
Neocaesalpin L is a cassane-type diterpenoid . Cassane-type diterpenoids have been reported to have various biological properties, including anti-inflammatory, antimalarial, antitumor, antiviral, antimicrobial, and antioxidant effects . .
Mode of Action
Cassane-type diterpenoids, the family to which this compound belongs, are known for their diverse biological activities, suggesting they interact with multiple targets .
Biochemical Pathways
Given the broad range of biological activities associated with cassane-type diterpenoids, it can be inferred that multiple pathways may be influenced .
Result of Action
Cassane-type diterpenoids are known to exhibit anti-inflammatory, antimalarial, antitumor, antiviral, antimicrobial, and antioxidant effects .
Action Environment
It’s worth noting that cassane-type diterpenoids are isolated from medicinal plants of the genus caesalpinia, which comprises approximately 100 species and is commonly found in tropical and subtropical regions .
Análisis Bioquímico
Biochemical Properties
Neocaesalpin L plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and altering the expression of genes involved in cell cycle regulation . Furthermore, it affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound binds to certain proteins and enzymes, inhibiting or activating their activity. This binding can lead to changes in gene expression, enzyme inhibition, or activation, ultimately affecting cellular processes. For instance, this compound has been shown to inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it can modulate the activity of transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been observed to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antitumor activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the biological activity of this compound increases with increasing dosage up to a certain point, beyond which adverse effects become more prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound has been shown to modulate the activity of enzymes involved in the metabolism of lipids and carbohydrates . This modulation can lead to changes in the levels of metabolites, affecting overall cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . For instance, this compound can bind to transporters involved in the uptake of lipophilic compounds, facilitating its entry into cells . Once inside the cells, it can interact with binding proteins that direct its distribution to specific organelles or compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it influences mitochondrial function and energy metabolism . Additionally, this compound can be targeted to the nucleus, where it modulates gene expression by interacting with transcription factors .
Propiedades
IUPAC Name |
[(1S,4aR,5S,6R,6aS,7S,10aR,11aS,11bS)-5,6-diacetyloxy-4a,7,10a-trihydroxy-4,4,7,11b-tetramethyl-9-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O11/c1-12(27)34-17-8-9-22(4,5)26(33)21(36-14(3)29)20(35-13(2)28)19-15(23(17,26)6)11-25(32)16(24(19,7)31)10-18(30)37-25/h10,15,17,19-21,31-33H,8-9,11H2,1-7H3/t15-,17-,19-,20+,21-,23-,24+,25+,26+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWMFXBPLWSUMS-UPCXZGNHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3CC4(C(=CC(=O)O4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)O)C)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3C[C@@]4(C(=CC(=O)O4)[C@@]([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)(C)O)O)C)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methyl-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1150754.png)
![Disodium;2-[4-sulfonatooxy-3-(trideuteriomethoxy)phenyl]acetate](/img/structure/B1150760.png)


